N-(2-methylbenzo[h]quinolin-4-yl)-N'-(4-methylphenyl)ethane-1,2-diamine
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Overview
Description
N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}-N1-(4-METHYLPHENYL)ETHANE-1,2-DIAMINE is a compound of significant interest in medicinal chemistry. This compound is known for its potential biological activities, including anti-inflammatory and antimicrobial properties . The structure of this compound includes a quinoline moiety, which is a common feature in many pharmacologically active compounds .
Preparation Methods
The synthesis of N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}-N1-(4-METHYLPHENYL)ETHANE-1,2-DIAMINE typically involves several steps:
Quinoline Synthesis: The key intermediate, 4-chloro-6,8-difluoroquinoline, is synthesized using the Meldrum’s acid quinoline synthesis method.
Chlorination: The intermediate is then chlorinated using POCl3 to yield the desired chlorinated product.
Substitution Reaction: The chlorinated intermediate undergoes a substitution reaction with an amine to form the final product.
Chemical Reactions Analysis
N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}-N1-(4-METHYLPHENYL)ETHANE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline moiety.
Substitution: The compound can undergo substitution reactions with different reagents to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically quinoline derivatives with modified functional groups .
Scientific Research Applications
N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}-N1-(4-METHYLPHENYL)ETHANE-1,2-DIAMINE has several scientific research applications:
Chemistry: It is used in the synthesis of various quinoline derivatives, which are important in medicinal chemistry.
Biology: The compound has shown potential as an anti-inflammatory and antimicrobial agent.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Industry: The compound can be used in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}-N1-(4-METHYLPHENYL)ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects . The compound inhibits pro-inflammatory cytokines like TNF-α and IL-6, which are involved in inflammatory responses .
Comparison with Similar Compounds
N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}-N1-(4-METHYLPHENYL)ETHANE-1,2-DIAMINE can be compared with other quinoline derivatives:
N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.
4-Hydroxy-2-quinolones: These compounds have diverse biological activities and are used in drug research.
The uniqueness of N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}-N1-(4-METHYLPHENYL)ETHANE-1,2-DIAMINE lies in its specific structure, which provides a distinct set of biological activities .
Properties
Molecular Formula |
C23H23N3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-(2-methylbenzo[h]quinolin-4-yl)-N-(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H23N3/c1-16-7-10-19(11-8-16)24-13-14-25-22-15-17(2)26-23-20-6-4-3-5-18(20)9-12-21(22)23/h3-12,15,24H,13-14H2,1-2H3,(H,25,26) |
InChI Key |
TXECJTCJTQPJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCNC2=C3C=CC4=CC=CC=C4C3=NC(=C2)C |
Origin of Product |
United States |
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